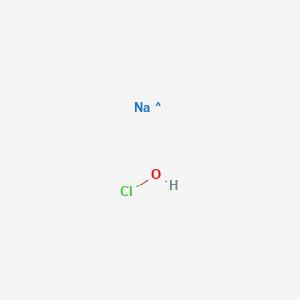

Sodium hypochlorous acid

Description

Contextualization within Inorganic Chlorine Chemistry and Applied Chemical Sciences

Sodium hypochlorite (B82951) holds a fundamental position within the field of inorganic chlorine chemistry. It is the sodium salt of hypochlorous acid (HOCl), and its chemistry is largely dictated by the equilibrium between hypochlorite and hypochlorous acid in aqueous solutions, a balance that is pH-dependent. rsc.orgalliancechemical.com The production of sodium hypochlorite is intrinsically linked to the chlor-alkali industry, which produces its precursors, chlorine gas (Cl2) and sodium hydroxide (B78521) (NaOH). chlorineinstitute.orgncp.co.za

In applied chemical sciences, sodium hypochlorite is valued for its potent oxidizing and disinfecting properties. tomchem.plpcc.eu When dissolved in water, it forms hypochlorous acid, a highly reactive species that is effective in destroying a wide range of microorganisms. cmeri.res.innih.gov This reactivity makes it a vital tool in numerous applications, from household cleaning to large-scale industrial processes. pcc.eubyjus.com

Historical Trajectories in the Discovery and Early Industrial Applications of Hypochlorite Chemistry

The history of hypochlorite chemistry began in 1785 when French chemist Claude Louis Berthollet first demonstrated the bleaching properties of chlorine gas. nli.org.ilwikipedia.org In his laboratory in Javel, Paris, Berthollet developed a liquid bleaching agent by passing chlorine gas through a potash solution, creating "Eau de Javel." esemag.comncp.co.zaeurotab.eu Soon after, the more cost-effective soda lye was substituted, leading to the creation of sodium hypochlorite solution. wikipedia.org

The initial and most widespread application of sodium hypochlorite was as a bleaching agent for textiles, revolutionizing the cotton industry. esemag.comwikipedia.orgbris.ac.uk By the late 19th century, following the work of Louis Pasteur, its powerful disinfectant properties were recognized, leading to its widespread use in sanitation and medicine to combat disease-causing bacteria. esemag.com During World War I, a dilute solution of sodium hypochlorite, known as Dakin's solution, was used extensively to treat infected wounds. nih.govcmeri.res.in

Contemporary Research Landscape and Significance of Sodium Hypochlorite in Chemical and Environmental Engineering

In the 21st century, research into sodium hypochlorite continues to evolve, with a significant focus on optimizing its production and application in chemical and environmental engineering.

Chemical Engineering:

A major area of contemporary research is the electrochemical synthesis of sodium hypochlorite. rsc.orgrsc.org This method, which involves the electrolysis of brine (a salt solution), is seen as a more sustainable and safer alternative to traditional chemical methods. rsc.orgorclever.com It offers high efficiency, low energy consumption, and the use of readily available raw materials. rsc.org Research is focused on developing new electrode materials and optimizing cell design to improve production efficiency and the stability of the resulting sodium hypochlorite solution. rsc.orgorclever.comresearchgate.net The Hooker process, an improved version of early electrolysis methods, remains the primary industrial-scale production method. wikipedia.orgbris.ac.uk This process involves passing chlorine gas into a cold, dilute sodium hydroxide solution. wikipedia.org

Another area of investigation is the use of sodium hypochlorite pentahydrate (NaOCl·5H₂O) crystals. acs.org These crystals are more stable than aqueous solutions and can be used to prepare highly concentrated solutions for specific chemical syntheses. acs.org

Environmental Engineering:

Sodium hypochlorite plays a crucial role in water and wastewater treatment. chlorineinstitute.orgcmeri.res.in It is widely used for the disinfection of drinking water and swimming pools, and for controlling biological growth in cooling water systems. ncp.co.za Research in this area focuses on optimizing dosage to ensure effective disinfection while minimizing the formation of disinfection byproducts. nih.gov

Furthermore, sodium hypochlorite is being investigated for its role in advanced oxidation processes (AOPs) for treating industrial wastewater. ntu.edu.sgmdpi.com These processes aim to degrade persistent organic pollutants that are difficult to remove with conventional treatment methods. ntu.edu.sg Studies are exploring the use of sodium hypochlorite in combination with catalysts like UV light or iron salts (Fenton-like processes) to enhance the degradation of these pollutants. researchgate.netnih.gov Additionally, research is being conducted on using desalination brine, a waste product of desalination plants, as a raw material for the on-site electrochemical generation of sodium hypochlorite for water disinfection. researchgate.netrepec.org

Data Tables

Table 1: Physical and Chemical Properties of Sodium Hypochlorite

| Property | Value |

|---|---|

| Chemical Formula | NaClO byjus.com |

| Molar Mass | 74.44 g/mol vedantu.com |

| Appearance | Pale greenish-yellow solid (pentahydrate); Colorless to slightly yellow aqueous solution chemicalbook.compw.live |

| Odor | Chlorine-like, sweetish vedantu.combyjus.com |

| Density | 1.11 g/cm³ (solution) pw.live |

| Melting Point | 18 °C (pentahydrate) vedantu.com |

| Boiling Point | 101 °C (decomposes) vedantu.com |

| Solubility in Water | Soluble chemicalbook.com |

Table 2: Key Historical Developments

| Year | Development | Key Figure(s) | Significance |

|---|---|---|---|

| 1785 | Discovery of chlorine gas's bleaching ability. wikipedia.org | Claude Louis Berthollet | Foundation for the development of chemical bleaching agents. nli.org.il |

| 1789 | Creation of "Eau de Javel" (Javel water). wikipedia.org | Claude Louis Berthollet | First commercial production of a hypochlorite-based bleach. chemistryviews.org |

| ~1820 | Discovery of disinfectant properties. wikipedia.org | Antoine Labarraque | Expanded the use of hypochlorite into sanitation and public health. wikipedia.org |

| 1890s | Development of electrochemical production. bris.ac.uk | E.S. Smith | Paved the way for modern, large-scale industrial production methods. bris.ac.uk |

| WWI | Use of Dakin's solution. cmeri.res.in | Henry Drysdale Dakin | Highlighted the medical applications of sodium hypochlorite as an antiseptic. nih.gov |

Structure

2D Structure

Properties

Molecular Formula |

ClHNaO |

|---|---|

Molecular Weight |

75.45 g/mol |

InChI |

InChI=1S/ClHO.Na/c1-2;/h2H; |

InChI Key |

KQPBSBAEBKRAAU-UHFFFAOYSA-N |

Canonical SMILES |

OCl.[Na] |

Origin of Product |

United States |

Fundamental Chemical Principles of Sodium Hypochlorite

Ionic Structure and Bonding Characteristics of the Hypochlorite (B82951) Anion

The hypochlorite ion (ClO⁻) is the active component in sodium hypochlorite solutions. nih.gov It is a polyatomic anion consisting of one chlorine atom and one oxygen atom. The atoms are covalently bonded, sharing electrons. study.com The Cl-O bond length is approximately 1.69 Å. wikipedia.org

The hypochlorite ion is the conjugate base of hypochlorous acid (HOCl). nih.gov As an anion, it readily combines with cations to form hypochlorite salts, such as sodium hypochlorite (NaClO) or calcium hypochlorite [Ca(OCl)₂]. study.com

Solution Equilibria of Hypochlorite Species: Interconversion between Hypochlorous Acid (HOCl) and Hypochlorite Ion (ClO⁻)

When sodium hypochlorite is dissolved in water, it dissociates into sodium ions (Na⁺) and hypochlorite ions (OCl⁻). The hypochlorite ion then establishes an equilibrium with hypochlorous acid (HOCl) in the water. wikipedia.orgpatsnap.com This equilibrium is crucial as HOCl is reported to be a significantly more effective disinfecting agent than the hypochlorite ion. hydroinstruments.com

The governing equilibrium reaction is: HOCl ⇌ H⁺ + OCl⁻ wikipedia.org

Influence of pH on Species Distribution

The distribution between hypochlorous acid (HOCl) and the hypochlorite ion (OCl⁻) is highly dependent on the pH of the solution. wikipedia.org

Acidic to Neutral pH (below 7.5): In this range, hypochlorous acid is the predominant species. At a pH of about 5, almost all the chlorine is present as HOCl. hydroinstruments.com As the pH drops, the equilibrium shifts to the left, favoring the formation of HOCl.

Alkaline pH (above 7.5): In alkaline conditions, the hypochlorite ion is the dominant species. wikipedia.org As the pH increases, the equilibrium shifts to the right, leading to a higher concentration of OCl⁻. At a pH greater than 7.4, the majority of the available chlorine is in the form of hypochlorite. wikipedia.org

The table below illustrates the relative percentages of HOCl and OCl⁻ at different pH values at a constant temperature.

| pH | % Hypochlorous Acid (HOCl) | % Hypochlorite Ion (OCl⁻) |

| 6.0 | 96.8% | 3.2% |

| 7.0 | 75.2% | 24.8% |

| 7.5 | 50.0% | 50.0% |

| 8.0 | 23.2% | 76.8% |

| 9.0 | 2.9% | 97.1% |

| 10.0 | 0.3% | 99.7% |

This table presents approximate percentages and can vary slightly with temperature.

Temperature Dependence of Equilibrium Constants

The ionization of hypochlorous acid is an endothermic process, meaning the equilibrium constant (Kᵢ) is temperature-dependent. As the temperature of the solution increases, the dissociation of HOCl into H⁺ and OCl⁻ also increases. daeilaqua.com Conversely, lowering the temperature suppresses this dissociation. daeilaqua.com

The table below shows the ionization constant for hypochlorous acid at various temperatures. daeilaqua.com

| Temperature (°C) | Ionization Constant (Kᵢ) x 10⁻⁸ (moles/liter) |

| 0 | 1.488 |

| 5 | 1.753 |

| 10 | 2.032 |

| 15 | 2.320 |

| 20 | 2.621 |

| 25 | 2.898 |

| 30 | 3.175 |

Redox Characteristics and Oxidation Potentials of Aqueous Hypochlorite Solutions

Hypochlorite is a strong oxidizing agent, a property that underlies its bleaching and disinfecting capabilities. wikipedia.orgpatsnap.com Among the chlorine oxyanions, hypochlorite is the most powerful oxidizer. wikipedia.org The oxidizing strength is generally greater in acidic conditions. wikipedia.org

The standard reduction potentials for the key chlorine species are as follows:

| Half-Reaction | Standard Reduction Potential (E°) (Volts) |

| HOCl + H⁺ + 2e⁻ → Cl⁻ + H₂O | +1.49 V |

| ClO⁻ + H₂O + 2e⁻ → Cl⁻ + 2OH⁻ | +0.89 V |

Data sourced from various chemistry resources.

These potentials indicate that hypochlorous acid has a higher oxidation potential than the hypochlorite ion. researchgate.net This difference in potential contributes to HOCl being a more potent antimicrobial agent. researchgate.net The redox potential of a chlorinated water sample is considered a better indicator of its disinfecting power than just the concentration of available chlorine. nih.gov

Decomposition Pathways and Stability Factors of Sodium Hypochlorite Solutions

Sodium hypochlorite solutions are inherently unstable and decompose over time. wikipedia.orgcastlechem.com.au The stability is influenced by several factors, including concentration, temperature, pH, exposure to light, and the presence of impurities. hillbrothers.comscribd.com

There are two primary pathways for the decomposition of sodium hypochlorite: hillbrothers.com

Formation of Chlorate (B79027): This pathway involves the disproportionation (or auto-oxidation) of the hypochlorite ion into chloride and chlorate ions. wikipedia.org This reaction is faster at higher temperatures. wikipedia.orgnih.gov 3NaOCl(aq) → 2NaCl(aq) + NaClO₃(aq) wikipedia.org

Formation of Oxygen: This alternative decomposition route produces oxygen and chloride ions. wikipedia.org 2NaOCl(aq) → 2NaCl(aq) + O₂(g) wikipedia.org

Several factors accelerate these decomposition reactions:

Concentration: Higher concentrations of sodium hypochlorite lead to a faster rate of decomposition. hillbrothers.comscribd.com

Temperature: Increased temperature significantly accelerates decomposition. The rate of decomposition increases by a factor of approximately 3.5 for every 10°C rise in storage temperature. hillbrothers.com

UV Light: Exposure to sunlight promotes the degradation of sodium hypochlorite. castlechem.com.auhillbrothers.com

Impurities: The presence of transition metal ions, such as copper, nickel, and cobalt, can catalyze the decomposition process. wikipedia.orgpowellsolutions.com

Thermal Decomposition Mechanisms

Elevated temperatures favor the decomposition of sodium hypochlorite, primarily through the formation of sodium chlorate and sodium chloride. wikipedia.org This reaction is exploited in the industrial production of sodium chlorate. wikipedia.org In hot solutions, the decomposition to oxygen also occurs and competes with chlorate formation. wikipedia.org The mechanism for the formation of chlorate is thought to involve a slow bimolecular reaction to form chlorite (B76162), followed by a faster reaction of the chlorite with more hypochlorite. semanticscholar.orgcdnsciencepub.com

Photolytic Degradation Pathways

Sodium hypochlorite (NaOCl) is susceptible to degradation upon exposure to ultraviolet (UV) light, a process known as photolysis. nih.govcastlechem.com.auhillbrothers.com This decomposition is primarily initiated by the absorption of UV radiation, which provides the energy to break chemical bonds within the hypochlorite ion (OCl⁻). The stability of sodium hypochlorite is particularly affected by UV light, which catalyzes photochemical reactions. nih.gov

The principal pathway for photolytic decomposition involves the breakdown of sodium hypochlorite into sodium chloride (NaCl) and oxygen (O₂). nih.gov This reaction can be represented by the following equation:

2 NaOCl(aq) + UV light → 2 NaCl(aq) + O₂(g)

The rate and extent of this degradation are influenced by several factors, including the intensity and wavelength of the UV radiation, the concentration of the sodium hypochlorite solution, pH, and temperature. nih.gov Studies have shown that UV-C radiation (wavelengths around 254 nm) is effective in this process. iwaponline.com

In addition to the primary decomposition products, the photolysis of aqueous chlorine solutions can generate highly reactive free radicals, such as hydroxyl radicals (HO•) and chlorine atoms (Cl•). nih.govmdpi.com The presence of these radicals can complicate the degradation pathway, potentially leading to the formation of other byproducts, including chlorate (ClO₃⁻) and perchlorate (B79767) ions. nih.gov One study demonstrated that UV light-induced decomposition resulted in a noticeable increase in the chlorate ion band, whereas catalytic decomposition did not. nih.gov

The kinetics of NaOCl photolysis by UV-C radiation have been investigated, showing a reduction in free available chlorine (FAC) over time. For example, in one study, the FAC from NaOCl solutions with initial concentrations of 1.0 and 2.0 mg/L was reduced to undetectable levels after 30 and 60 minutes of UV-C exposure, respectively. iwaponline.com Higher concentrations of 4.0 and 8.0 mg/L required 90 minutes for the same reduction. iwaponline.com

Table 1: Effect of UV-C Exposure on Free Available Chlorine (FAC) Concentration

| Initial NaOCl Conc. (mg/L) | Exposure Time for Undetectable FAC (minutes) |

| 1.0 | 30 |

| 2.0 | 60 |

| 4.0 | 90 |

| 8.0 | 90 |

Source: Adapted from research on the kinetics of NaOCl photolysis by UV-C radiation. iwaponline.com

Catalytic Decomposition by Transition Metal Ions

2 NaOCl(aq) --(Catalyst)--> 2 NaCl(aq) + O₂(g) forceflowscales.com

The catalytic activity varies considerably among different transition metals. The general order of effectiveness for catalyzing the oxygen-producing decomposition is: Nickel (Ni) > Cobalt (Co) > Copper (Cu) > Iron (Fe) > Manganese (Mn). powellsolutions.com

Nickel (Ni) and Cobalt (Co): These are particularly potent catalysts. forceflowscales.com The rate of decomposition in the presence of cobalt or nickel is proportional to the amount of catalyst added but shows little dependence on the hypochlorite concentration. cdnsciencepub.comcdnsciencepub.comresearchgate.net Cobalt oxides, specifically the single-metal spinel Co₃O₄, have been identified as effective catalysts for this reaction. google.com

Copper (Cu): Copper also catalyzes the reaction, with a rate that is approximately first-order with respect to both the copper ion and hypochlorite concentrations. cdnsciencepub.compowellsolutions.com This means that increasing the concentration of copper ions leads to a proportional increase in the decomposition rate. powellsolutions.com

Iron (Fe) and Manganese (Mn): These metals are generally not considered effective catalysts for bleach decomposition and may precipitate out of the solution. cdnsciencepub.compowellsolutions.com Under certain conditions, they can be oxidized to ferrate and permanganate (B83412) states. cdnsciencepub.comcdnsciencepub.comresearchgate.net

The mechanism of catalysis is complex and can involve the formation of unstable higher oxides of the metals. cdnsciencepub.com For instance, cobalt and nickel are oxidized by sodium hypochlorite to form higher oxides that are largely insoluble in the alkaline solution. cdnsciencepub.com The presence of these metal ions is a significant factor in the loss of strength and oxygen build-up in stored sodium hypochlorite solutions. powellsolutions.com To maintain stability, it is recommended that copper and iron concentrations be kept below 1 part per million and 0.5 parts per million, respectively, in the final product. forceflowscales.comscribd.com

Table 2: Relative Catalytic Activity of Transition Metal Ions on Sodium Hypochlorite Decomposition

| Metal Ion | Relative Catalytic Activity | Kinetic Dependence |

| Nickel (Ni²⁺) | Very High | Rate is proportional to catalyst amount |

| Cobalt (Co²⁺) | High | Rate is proportional to catalyst amount |

| Copper (Cu²⁺) | Moderate | Approx. first-order in both Cu²⁺ and NaOCl |

| Iron (Fe³⁺) | Low / Ineffective | Not an effective catalyst; may precipitate |

| Manganese (Mn²⁺) | Low / Ineffective | Not an effective catalyst; may precipitate |

Source: Compiled from multiple studies on catalyzed decomposition. cdnsciencepub.compowellsolutions.com

Autodecomposition and Disproportionation Reactions

In the absence of light or significant catalytic impurities, sodium hypochlorite solutions still undergo slow decomposition over time through two primary uncatalyzed pathways. hillbrothers.comforceflowscales.comscribd.com

The first pathway is a slow decomposition that results in the formation of sodium chloride and oxygen, similar to the catalyzed reaction but occurring at a much lower rate. forceflowscales.comwikipedia.org

2 NaOCl(aq) → 2 NaCl(aq) + O₂(g) forceflowscales.com

The second, and more significant, pathway for the loss of stability in stored sodium hypochlorite is a disproportionation (or autoxidation) reaction. wikipedia.org In this type of reaction, a single substance is simultaneously oxidized and reduced. chemguideforcie.co.uk For sodium hypochlorite, this involves the conversion of the hypochlorite ion (oxidation state of chlorine is +1) into chloride (oxidation state -1) and chlorate (oxidation state +5) ions. chemguideforcie.co.uk

3 NaOCl(aq) → NaClO₃(aq) + 2 NaCl(aq) forceflowscales.comwikipedia.orgsciencemadness.org

This process is a second-order reaction with respect to the hypochlorite concentration. powellsolutions.comcdnsciencepub.com Research has confirmed a two-step mechanism for this reaction, as first proposed by Foerster and Dolch. cdnsciencepub.com The first, slower step is a bimolecular reaction forming sodium chlorite (NaClO₂), which is then followed by a faster reaction between the chlorite and more hypochlorite to produce the final chlorate product. cdnsciencepub.com

2 NaOCl → NaClO₂ + NaCl (slow) sciencemadness.orgcdnsciencepub.com

NaOCl + NaClO₂ → NaClO₃ + NaCl (fast) sciencemadness.orgcdnsciencepub.com

Higher temperatures and higher concentrations significantly accelerate the rate of this disproportionation reaction, making it the primary cause of degradation in commercial bleach solutions. castlechem.com.auforceflowscales.comsolenis.com For instance, the shelf life of a 12.5% sodium hypochlorite solution is reduced by a factor of about three when the storage temperature is increased from 25°C to 35°C. castlechem.com.au Weaker solutions are inherently more stable. forceflowscales.comscribd.comsolenis.com This reaction is also favored at a pH of around 6, while solutions are most stable at a pH of 11-12. wikipedia.org

Table 3: Factors Influencing Sodium Hypochlorite Disproportionation

| Factor | Effect on Disproportionation Rate | Remarks |

| Temperature | Rate increases significantly with higher temperature. forceflowscales.com | Decomposition to chlorate is the main pathway affected by age and temperature. forceflowscales.com |

| Concentration | Rate increases with higher hypochlorite concentration. forceflowscales.com | Weaker solutions are more stable. forceflowscales.comsolenis.com The reaction is second-order in [OCl⁻]. powellsolutions.com |

| pH | Fastest around pH 6.5; solutions are fairly stable at pH 11-12. wikipedia.org | Maintaining a high pH (>11) is crucial for stability. forceflowscales.comsolenis.com |

Synthesis and Industrial Production Methodologies of Sodium Hypochlorite

Electrochemical Synthesis Processes: The Chlor-Alkali Method

The chlor-alkali process is a fundamental industrial electrochemical method for producing chlorine and sodium hydroxide (B78521), which are the precursor chemicals for sodium hypochlorite (B82951). wikipedia.orgwelysis.comepa.gov This process involves the electrolysis of a sodium chloride solution (brine). wikipedia.orgwelysis.com

The electrolysis of brine is carried out in specialized electrolytic cells, with diaphragm and membrane cells being the most prevalent technologies in modern chlor-alkali plants. epa.govelchemy.comslideshare.net

In both cell types, the fundamental electrochemical reactions are the same. At the anode, chloride ions are oxidized to form chlorine gas:

2Cl⁻ → Cl₂ + 2e⁻

At the cathode, water is reduced to produce hydroxide ions and hydrogen gas:

2H₂O + 2e⁻ → H₂ + 2OH⁻

The crucial difference between the two technologies lies in the method used to separate the anode and cathode compartments to prevent the newly formed chlorine and hydroxide ions from reacting. rsc.orgelectrochem.org

Diaphragm Cell Technology: This older technology utilizes a porous asbestos (B1170538) or polymer-based diaphragm to separate the anolyte and catholyte. rsc.orguct.ac.za The brine flows from the anode compartment through the diaphragm to the cathode compartment, which helps to minimize the back-migration of hydroxide ions. However, this process results in a caustic soda solution that contains a significant amount of unreacted sodium chloride. rsc.org

Membrane Cell Technology: This more modern and energy-efficient technology employs a cation-exchange membrane that selectively allows the passage of sodium ions from the anode compartment to the cathode compartment while blocking the flow of chloride and hydroxide ions. elchemy.comlibretexts.orgenergy.gov This results in the production of a much purer and more concentrated sodium hydroxide solution, typically around 32-35%. upc.edu

| Feature | Diaphragm Cell Technology | Membrane Cell Technology |

| Separator | Porous asbestos or polymer diaphragm | Cation-exchange membrane |

| NaOH Purity | Lower purity, contains significant NaCl | High purity, low NaCl content |

| Energy Consumption | Higher | Lower |

| Environmental Impact | Concerns due to asbestos use | More environmentally friendly |

The chlorine gas and high-purity sodium hydroxide produced from the membrane cell process are then used to synthesize sodium hypochlorite. welysis.com

Optimizing current efficiency and minimizing energy consumption are critical economic and environmental considerations in the chlor-alkali process. elchemy.comenergystar.gov Current efficiency refers to the percentage of the electrical current that is used to produce the desired products. Several factors influence the efficiency of the process:

Cell Technology: Upgrading from diaphragm or mercury cells to membrane cells significantly reduces energy consumption. elchemy.com Membrane cells operate at a lower voltage and produce a higher quality sodium hydroxide, making them the preferred technology for modern chlor-alkali plants. elchemy.comlibretexts.org

Operating Conditions: Careful control of operating parameters such as brine concentration, temperature, and current density is essential for maximizing efficiency. elchemy.com For instance, operating at higher temperatures can lower the cell voltage due to increased conductivity of the anolyte solution.

Membrane Performance: The choice of membrane and its condition are crucial for the performance of membrane cells. Brine purity is critical to prevent the fouling of the membrane with impurities like calcium and magnesium, which can decrease current efficiency and increase voltage. chemours.com

Strategies to optimize the process include:

Advanced Electrode Coatings: The use of specialized coatings on the anodes and cathodes can reduce the overpotential for the desired reactions, thereby lowering energy consumption.

Zero-Gap Cell Design: In some advanced cell designs, the anode and cathode are placed in close proximity to the membrane, which reduces the ohmic resistance and further improves energy efficiency.

Process Automation and Control: Modern chlor-alkali plants utilize sophisticated process control systems to monitor and adjust operating parameters in real-time, ensuring optimal performance. elchemy.com

Chemical Synthesis Routes: Reaction of Chlorine Gas with Sodium Hydroxide

The direct chemical reaction between chlorine gas and a sodium hydroxide solution is a widely used method for producing sodium hypochlorite, especially in facilities that have a ready supply of these two chemicals from an associated chlor-alkali plant. chlorineinstitute.orgmdpi.com

Cl₂ + 2NaOH → NaClO + NaCl + H₂O amasci.net

This reaction is a disproportionation reaction, where chlorine is simultaneously oxidized and reduced. wikipedia.orglibretexts.orgchemguideforcie.co.uk

The stoichiometry of the reaction is straightforward, with one mole of chlorine gas reacting with two moles of sodium hydroxide to produce one mole each of sodium hypochlorite and sodium chloride. olinchloralkali.com However, the reaction conditions, particularly temperature, play a critical role in the product distribution.

Temperature Control: The reaction is typically carried out with cold and dilute sodium hydroxide solution. wikipedia.orgquora.com The temperature must be kept below 40°C to prevent the undesired formation of sodium chlorate (B79027) (NaClO₃) through the disproportionation of the hypochlorite ion. wikipedia.org At higher temperatures, the following reaction occurs:

3NaOCl → NaClO₃ + 2NaCl wikipedia.org

This side reaction not only reduces the yield of the desired sodium hypochlorite but also introduces an undesirable impurity. wikipedia.org

pH Control: Maintaining an alkaline pH is crucial for the stability of the sodium hypochlorite solution. An excess of sodium hydroxide is typically used to ensure the final product has a pH between 11 and 13. olinchloralkali.com

For large-scale industrial production, continuous flow reactors are favored over batch processes due to their higher efficiency and better process control. chlorineinstitute.orgrsc.orgpowellsolutions.com In a typical continuous process, chlorine gas is injected into a circulating stream of dilute sodium hydroxide solution. epa.gov

These systems are designed to ensure intimate contact between the gas and liquid phases to facilitate a rapid and complete reaction. marsina.com Key features of continuous flow reactor designs include:

Efficient Mixing: Reactors are often designed with static mixers or operate as stirred tank reactors to promote efficient mass transfer between the chlorine gas and the sodium hydroxide solution. beilstein-journals.org

Heat Exchange: The reaction is exothermic, so cooling coils or heat exchangers are incorporated into the reactor design to maintain the optimal low temperature and prevent the formation of sodium chlorate. wikipedia.org

Automated Control: Continuous systems are equipped with sensors to monitor parameters such as temperature, pH, and product concentration, allowing for automated adjustments to the flow rates of the reactants to maintain consistent product quality. powellsolutions.comepa.gov

| Parameter | Batch Process | Continuous Flow Process |

| Operation | Reactants are added to a vessel and reacted for a set time. | Reactants are continuously fed into a reactor, and the product is continuously withdrawn. |

| Efficiency | Generally lower, with potential for batch-to-batch variability. | Higher efficiency and more consistent product quality. |

| Process Control | More challenging to control temperature and mixing uniformly. | Precise control over reaction parameters. |

| Scale | Suitable for smaller-scale production. | Ideal for large-scale, continuous production. powellsolutions.com |

Purity Control and Management of Impurities in Industrial Preparations

The quality and stability of sodium hypochlorite solutions are significantly affected by the presence of impurities. forceflowscales.com Therefore, stringent purity control measures are implemented during and after the manufacturing process.

Common impurities in industrial sodium hypochlorite and their sources include:

Sodium Chloride (NaCl): An inherent byproduct of both the electrochemical and chemical synthesis methods. wikipedia.orgolinchloralkali.com

Sodium Chlorate (NaClO₃): Formed at elevated temperatures during the chemical synthesis process. wikipedia.org

Heavy Metals: Trace metals such as nickel, copper, cobalt, and iron can be introduced from the raw materials (e.g., caustic soda) or from the processing equipment. olinchloralkali.comforceflowscales.com These metals can act as catalysts for the decomposition of sodium hypochlorite. forceflowscales.com

Suspended Solids: Particulates can be present in the raw materials or formed during the process.

Strategies for managing these impurities include:

Raw Material Quality: Using high-purity caustic soda, particularly from membrane cell technology, can significantly reduce the concentration of metallic impurities. forceflowscales.com

Process Control: Strict control of reaction temperature and pH is essential to minimize the formation of sodium chlorate and ensure product stability. olinchloralkali.com

Filtration: The finished sodium hypochlorite solution is often filtered to remove suspended solids and insoluble metal oxides. olinchloralkali.comforceflowscales.com Filtration through a 0.5 to 1-micron filter can improve the clarity and stability of the product. forceflowscales.com

Material of Construction: Using plastic or lined tanks and piping systems helps to prevent the leaching of metallic impurities into the product. forceflowscales.com

Storage Conditions: Proper storage of the final product in cool, dark conditions helps to slow down the rate of decomposition. amasci.net

Some manufacturers offer high-purity grades of sodium hypochlorite, which undergo additional processing steps to remove trace metals and salt, making them suitable for more demanding applications. olinchloralkali.com

Innovations in Decentralized and On-Site Generation Technologies

Innovations in the decentralized and on-site generation of sodium hypochlorite have advanced significantly, moving the technology beyond traditional chemical transport and storage. These developments prioritize safety, efficiency, and sustainability. The core technology, known as on-site sodium hypochlorite generation (OSHG), involves the electrolysis of a simple brine solution (salt and water) to produce sodium hypochlorite right at the point of use. cleanwater1.comxylem.com This eliminates the need to transport and store hazardous chemicals, reducing risks of spills and accidents. cleanwater1.com Modern systems leverage only salt, water, and electricity to create the sodium hypochlorite solution, offering a safer and more economical alternative to bulk-stored chemicals or chlorine gas. xylem.comscgprocess.com

The fundamental electrochemical process involves passing a direct current through a brine solution. watereurope.eu In the electrolytic cell, the following reactions occur:

Anode Reaction: Chloride ions (Cl⁻) are oxidized to form chlorine gas (Cl₂).

Cathode Reaction: Water is electrolyzed to produce hydrogen gas (H₂) and hydroxide ions (OH⁻).

Secondary Reaction: The chlorine gas and hydroxide ions react to form sodium hypochlorite (NaOCl). itswatergroup.comtitanuim-anodes.com

Recent design advances have focused on enhancing safety, reliability, and ease of maintenance, leading to wider adoption of these systems. cleanwater1.com Innovations include vertical electrolytic cells that safely vent hydrogen byproduct, modular cell configurations for operational flexibility, and efficient power management systems. cleanwater1.com

Advancements in Electrolytic Cell Design

The heart of any on-site generation system is the electrolytic cell. Historically, cell equipment was inefficient and costly. susana.org A pivotal innovation was the development of the Dimensionally Stable Anode (DSA) in 1967, which significantly improved the reliability and efficiency of electrolyzer cells for commercial use. susana.org Modern systems often feature advanced electrodes, such as titanium coated with ruthenium and iridium oxide, which can offer a service life of over five years for the coating and reduce electricity consumption. titanuim-anodes.com

Recent research continues to push the boundaries of electrode performance. One study demonstrated that using a new generation electrode made from Mn(III) imprinted 402-grade steel could improve sodium hypochlorite production efficiency by 40%. orclever.com Another study investigated the use of a Ti/PtPd(10%)Ox anode, which was found to be a promising material for favoring the production of hypochlorite ions. jecst.org The design of the cell itself has also evolved. Innovations include tubular cell designs and zero-gap electrolysis cells, which aim to improve efficiency and the concentration of the final product. prominent.comnih.gov

Membrane Electrolysis for High-Concentration Sodium Hypochlorite

A significant technological advancement is the use of membrane cell electrolysis. bluewavv.comvdhwater.com In this process, the anode and cathode chambers of the electrolytic cell are separated by a cation-selective membrane. vdhwater.com This separation prevents the mixing of the products formed at each electrode, allowing for the production of a higher-concentration sodium hypochlorite solution. bluewavv.comvdhwater.com

While standard on-site generation systems typically produce a 0.4% - 0.8% sodium hypochlorite solution, which is classified as non-hazardous, membrane systems can generate concentrations ranging from 4% to as high as 15%. bluewavv.comdenora.combluewavv.com This high-strength solution is suitable for applications requiring more concentrated disinfectant or for decentralized distribution to multiple smaller treatment facilities. denora.com The process involves the brine being electrolyzed to produce chlorine gas (Cl₂) in the anode chamber and sodium hydroxide (NaOH) in the cathode chamber; these are then mixed in a separate reactor to form the concentrated sodium hypochlorite. bluewavv.comdenora.com

Comparison of On-Site Generation Technologies

| Technology | Typical Concentration Produced | Key Features | Common Consumables |

|---|---|---|---|

| Standard (Undivided Cell) Electrolysis | 0.8% (8,000 ppm) cleanwater1.com | Simpler design; produces non-hazardous solution. denora.com | Salt, Water, Electricity scgprocess.com |

| Membrane Cell Electrolysis | 4% - 15% bluewavv.combluewavv.com | Separated electrode chambers; higher efficiency and concentration. vdhwater.com | High-Purity Salt, Water, Electricity vdhwater.com |

System Optimization and Automation

Modern on-site generation systems incorporate sophisticated control and automation to enhance efficiency and ease of use. Innovations in this area include smart monitoring technology that allows users to remotely monitor, control, and troubleshoot system operations. waterwastewaterasia.com This provides valuable data on performance and can notify operators about maintenance needs, such as acid cleaning. waterwastewaterasia.com

Optimization of the electrochlorination process has led to significant reductions in operating costs. scgprocess.com For example, certain advanced systems have improved salt and power efficiency, saving up to 15% in operational expenditures compared to previous designs. scgprocess.com The specific consumption rates can be quite low, with some systems using as little as 2.8 kg of salt and 4.4 kWh of electricity per kilogram of available chlorine. denora.com Automated controls for water softening, brine dilution, and final product dosing ensure a consistent and reliable supply of disinfectant. watereurope.eususana.org

Operational Efficiency of Modern OSHG Systems

| Parameter | Reported Value | Source Technology |

|---|---|---|

| Salt Consumption | As low as 2.8 kg per kg of available chlorine denora.com | De Nora ClorTec® Systems denora.com |

| Electricity Consumption | As low as 4.4 kWh per kg of available chlorine denora.com | De Nora ClorTec® Systems denora.com |

| Salt Consumption (Membrane) | ~1.8 kg per kg of Cl₂ bluewavv.com | BLUEWAV High-Concentration System bluewavv.com |

| Electricity Consumption (Membrane) | ~3.8 kWh per kg of Cl₂ bluewavv.com | BLUEWAV High-Concentration System bluewavv.com |

Emerging and Novel Approaches

Research and development continue to yield new approaches for on-site generation. Studies are actively exploring how various operating conditions—such as current density, electrolyte concentration, and flow rate—can be optimized to maximize production efficiency and minimize energy consumption. rsc.orgmdpi.com For instance, one investigation using salty wastewater found optimal production was achieved at a specific current density, flow rate, and salinity, highlighting the importance of controlled conditions. mdpi.comresearchgate.net

The development of novel electrolyzers, such as those using bipolar membranes, is another area of innovation. researchgate.net These systems can manipulate the electrochemical environment to enhance the formation of hypochlorite. researchgate.net Additionally, there is growing interest in smaller, more portable systems. Some novel approaches use lower-cost electrode materials, like carbon, to make the technology more accessible for resource-constrained communities, even if it means operating at a lower Faradaic efficiency. nih.gov Another concept involves the use of tablets containing chlorine donors like sodium hypochlorite for specific, smaller-scale applications, representing a different form of decentralized chemical provision. lovibond.comdetrox.com.tr

Reaction Mechanisms and Kinetics of Sodium Hypochlorite

Oxidative Reactions with Diverse Organic Substrates

Sodium hypochlorite (B82951) is a versatile oxidant capable of reacting with a wide array of organic compounds. The oxidation process can lead to the formation of aldehydes, ketones, or carboxylic acids, depending on the substrate and reaction conditions. rsc.org

The oxidative action of sodium hypochlorite involves the transfer of electrons from the organic substrate to the hypochlorite ion or hypochlorous acid. The precise mechanism of electron transfer can vary. For instance, in the oxidation of certain dyes, the reaction can proceed through two competitive pathways initiated by both hypochlorite and hypochlorous acid. nih.gov The reaction between hypochlorite and an organic substrate can involve the formation of an intermediate complex, which then decomposes to yield the oxidized product. jocpr.com In some cases, the reaction does not involve radical intermediates. jocpr.com

The oxidation of benzyl (B1604629) alcohol by hypochlorite, for example, is proposed to proceed through the formation of a carbinol-hypochlorite complex that subsequently decomposes to yield benzaldehyde. jocpr.com In the case of the oxidation of formaldehyde (B43269), the reaction is second order with respect to formaldehyde and first order with respect to the hypochlorite ion. acs.org

The reactivity of sodium hypochlorite with organic substrates is selective. It preferentially oxidizes structures that can form a stable carbanion, which then undergoes halogenation, leading to the formation of a ketone or a carboxylic acid. rsc.org Functional groups that activate adjacent carbon atoms, such as carbonyl, nitro, cyano, or carboxyl groups, can direct the oxidation by sodium hypochlorite. rsc.org Unactivated aromatic, hydroaromatic, alicyclic, and alkane systems are generally not oxidized. rsc.org However, certain heteroaromatic ring systems can be cleaved. rsc.org

In the oxidation of polyvinyl alcohol, the hydroxyl groups are the primary sites of attack by hypochlorite. The reaction mechanism is thought to involve the formation of an intermediate that leads to the oxidation of the alcohol to a ketone.

Kinetic studies of hypochlorite-mediated oxidation have provided valuable insights into the reaction mechanisms. The rate of oxidation is influenced by several factors, including pH, temperature, and the concentrations of the reactants. For many oxidation reactions, the process follows pseudo-first-order kinetics with respect to the organic substrate when the oxidant is in excess. nih.gov

The oxidation of the dye Amaranth by hypochlorite has been shown to be first order with respect to both the OCl⁻ ion and HOCl. nih.gov The oxidation of benzyl alcohol by hypochlorite also exhibits a first-order dependence on both the substrate and the oxidant. jocpr.com Similarly, the oxidation of polyvinyl alcohol is first order with respect to the hypochlorite concentration.

| Organic Substrate | Reaction Order (Substrate) | Reaction Order (Hypochlorite) | Key Findings | Reference |

|---|---|---|---|---|

| Amaranth Dye | Pseudo-first-order | First-order (for both OCl⁻ and HOCl) | Oxidation occurs through two competitive reactions initiated by hypochlorite and hypochlorous acid. | nih.gov |

| Benzyl Alcohol | First-order | First-order | The reaction rate decreases with an increase in the dielectric constant of the medium. | jocpr.com |

| Polyvinyl Alcohol | - | First-order | The rate of oxidation is maximal at a pH of 8.5. | |

| Formaldehyde | Second-order | First-order | The activation energy for the oxidation was determined to be 37.9 kJ mol⁻¹. | acs.org |

Chlorination Reactions and Mechanisms of N-Chloramine Formation

Sodium hypochlorite readily reacts with nitrogen-containing compounds, such as ammonia (B1221849) and amino acids, to form chloramines. wikipedia.orgscispace.com These reactions are of significant importance in water treatment and disinfection processes.

The reaction of sodium hypochlorite with ammonia proceeds in a stepwise manner, leading to the formation of monochloramine (NH₂Cl), dichloramine (NHCl₂), and nitrogen trichloride (B1173362) (NCl₃). wikipedia.orghydroinstruments.com

The formation of these chloramines can be represented by the following reactions:

NH₃ + NaOCl → NH₂Cl + NaOH wikipedia.org

NH₂Cl + NaOCl → NHCl₂ + NaOH wikipedia.org

NHCl₂ + NaOCl → NCl₃ + NaOH wikipedia.org

In the presence of organic nitrogen compounds, such as amino acids, organic chloramines can also be formed. nih.gov The chloramination reaction involves the combination of chlorine from hypochlorous acid with the amino group of proteins, which can interfere with cellular metabolism. scispace.com

The distribution of chloramine (B81541) species is highly dependent on the pH of the solution and the ratio of chlorine to ammonia. hydroinstruments.com At pH levels above 8.5, monochloramine is the predominant species formed. hydroinstruments.com As the pH decreases, the formation of dichloramine becomes more favorable. Below pH 4.2, nitrogen trichloride is the dominant form. hydroinstruments.com

The concept of "breakpoint chlorination" describes the relationship between the chlorine dose and the residual chlorine concentration in water containing ammonia. hydroinstruments.comgoogle.com Initially, as chlorine is added, it reacts with ammonia to form chloramines, leading to an increase in the combined chlorine residual. hydroinstruments.com As the chlorine dose increases beyond a certain point (the breakpoint), the chloramines are oxidized to nitrogen gas and other products, resulting in a decrease in the chlorine residual. hydroinstruments.comgoogle.com Further addition of chlorine leads to a free chlorine residual. hydroinstruments.com The breakpoint typically occurs at a weight ratio of chlorine to ammonia-nitrogen of approximately 8:1 to 10:1 in the pH range of 6-7. google.com

| pH Range | Predominant Chloramine Species | Reference |

|---|---|---|

| > 8.5 | Monochloramine (NH₂Cl) | hydroinstruments.com |

| 4.2 - 8.5 | Mixture of Monochloramine and Dichloramine | hydroinstruments.com |

| < 4.2 | Nitrogen Trichloride (NCl₃) | hydroinstruments.com |

Degradation Mechanisms of Environmental Contaminants by Hypochlorite

Sodium hypochlorite is a potent oxidizing agent widely used in water and wastewater treatment. Its effectiveness stems from the reactivity of hypochlorous acid (HOCl) and the hypochlorite ion (OCl⁻), which exist in a pH-dependent equilibrium. These species can degrade a wide range of environmental contaminants through various reaction mechanisms.

Emerging pollutants (EPs), such as pharmaceuticals and personal care products, are of increasing concern due to their presence in water bodies. nih.gov Hypochlorite has been shown to be effective in degrading many of these compounds. The reaction kinetics are crucial for understanding the efficiency of the degradation process.

For example, the kinetic study of the oxidation of the dye Amaranth revealed that the reaction follows pseudo-first-order kinetics with respect to the dye when hypochlorite is in excess. nih.gov The process involves two parallel pathways initiated by HOCl and OCl⁻, with the second-order rate coefficients being significantly different for the two species. nih.govacs.org Similarly, the reaction between the UV filter oxybenzone (B1678072) and chlorine also follows pseudo-first-order and second-order kinetics. nih.gov

The reactivity of pharmaceuticals is highly dependent on their chemical structure. Compounds with electron-rich moieties, such as phenols, anilines, and certain heterocyclic rings, are particularly susceptible to attack by hypochlorite. nih.gov For instance, amine-containing pharmaceuticals can undergo rapid reactions with hypochlorous acid to form chlorinated amines. nih.gov

Table 1: Second-Order Rate Constants for the Oxidation of Amaranth by Hypochlorous Acid and Hypochlorite Ion nih.gov

| Oxidizing Species | Second-Order Rate Constant (k) [M⁻¹ s⁻¹] | Activation Energy (Ea) [kJ mol⁻¹] | Enthalpy of Activation (ΔH‡) [kJ mol⁻¹] | Entropy of Activation (ΔS‡) [J K⁻¹ mol⁻¹] |

| Hypochlorous Acid (HOCl) | 23.2 | 26.9 | 24.3 | -222.8 |

| Hypochlorite Ion (OCl⁻) | 1.9 | 33.7 | 31.2 | -190.6 |

This interactive table provides kinetic and thermodynamic parameters for the two primary oxidizing species in sodium hypochlorite solutions.

The oxidation of complex organic molecules like EPs by hypochlorite rarely leads to complete mineralization (conversion to CO₂, H₂O, and inorganic ions) in a single step. Instead, it results in the formation of various transformation products (TPs) and reaction intermediates. mdpi.com Identifying these TPs is critical, as they can sometimes be more toxic or persistent than the parent compound. nih.gov

During the chlorination of the antihypertensive drug candesartan (B1668252), twelve distinct degradation byproducts were isolated and identified. nih.govproquest.comresearchgate.netnih.gov The formation of these products involves complex reaction pathways including hydrolysis, chlorination, deamination, and decarboxylation. nih.govproquest.com Some of the identified byproducts retained the core structure of the parent drug, while others were smaller molecules resulting from the cleavage of the original structure. proquest.com

Similarly, the chlorination of oxybenzone results in the formation of mono-chlorinated, di-chlorinated, and tri-chloro-methoxyphenoyl products. nih.gov The degradation of the antibiotic sulfamethoxazole (B1682508) involves attacks on its isoxazole (B147169) ring, benzene (B151609) ring, or the sulfur-nitrogen bond, leading to various intermediates through hydroxylation and hydrogen abstraction pathways. researchgate.net

Table 2: Identified Degradation Byproducts of Candesartan after Hypochlorite Treatment nih.govproquest.com

| Abbreviation | Chemical Name | Formation Pathway |

| DP1 | N-chloro-ethyl ((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)carbamate | Chlorination on N19 |

| DP2 | Ethyl ((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)carbamate | Hydrolysis of N19-C23 and C20-N21 bonds |

| DP3 | 2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-carboxylic acid | Hydrolysis and subsequent oxidation of DP5 |

| DP4 | 2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-carbaldehyde | Not specified |

| DP5 | Urethane byproduct | Reaction of DP2 with ammonia |

| DP6 | 4-chlorobenzoic acid | Decarboxylation and subsequent oxidation of DP7 |

| DP7 | 4-chloro-3-formylbenzoic acid | Deamination of DP12 |

| DP8 | 2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid | Hydrolysis of N19-C23 and C20-N21 bonds |

| DP9 | 1,4-dichlorobenzene | Decarboxylation and subsequent chlorination of DP7 |

| DP10 | 4-hydroxybenzoic acid | Deamination of DP11 or decarboxylation of DP12 |

| DP11 | 4-aminobenzoic acid | Not specified |

| DP12 | 4-amino-3-formylbenzoic acid | Not specified |

This interactive table lists the transformation products identified from the degradation of the pharmaceutical candesartan by sodium hypochlorite.

Catalytic Enhancement of Hypochlorite Reactivity

To improve the efficiency and selectivity of hypochlorite reactions, various catalysts can be employed. These catalysts can accelerate the decomposition of hypochlorite or mediate the oxidation of specific substrates. Catalysis can be broadly divided into homogeneous and heterogeneous systems.

In homogeneous catalysis, the catalyst is in the same phase as the reactants. A prominent example is the use of stable nitroxyl (B88944) radicals, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), to mediate the oxidation of alcohols. nih.gov In this system, hypochlorite acts as the primary oxidant that regenerates the active catalytic species, the oxoammonium ion. nih.govacsgcipr.org This method is highly selective for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. organic-chemistry.org The catalytic cycle involves the oxidation of TEMPO by hypochlorite to the oxoammonium ion, which then oxidizes the alcohol, regenerating the hydroxylamine (B1172632) form of TEMPO that is subsequently re-oxidized to complete the cycle. windows.net Less than 1 mol% of the nitroxyl radical is often sufficient, making it an efficient process. nih.gov

Phase-transfer catalysts can also be used to facilitate the reaction between the aqueous hypochlorite solution and organic substrates in a separate organic phase. wikipedia.org Other homogeneous systems involve the use of metal complexes, such as manganese porphyrins, which can catalyze the epoxidation of olefins using hypochlorite as the oxygen source. tandfonline.com

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of easy separation and reusability. Metal oxides are widely studied for the catalytic decomposition of hypochlorite. cdnsciencepub.com Oxides of cobalt, nickel, and copper have been shown to catalyze the decomposition of hypochlorite to oxygen and chloride ions, but not to chlorate (B79027). cdnsciencepub.comresearchgate.net

Ruthenium(IV) oxide (RuO₂) and Iridium(IV) oxide (IrO₂) are particularly stable and active catalysts for hypochlorite decomposition in both acidic and alkaline media. nih.gov Studies have demonstrated that these catalysts selectively promote the pathway leading to oxygen evolution. researchgate.netnih.gov RuO₂ generally exhibits higher catalytic activity than IrO₂. nih.gov The reaction rate is influenced by factors such as catalyst loading and temperature, with higher values for both leading to faster decomposition. nih.gov The mechanism on these metal oxide surfaces is thought to involve the adsorption of hypochlorite followed by surface-mediated redox reactions that release oxygen gas.

Table 3: Summary of Catalytic Systems for Hypochlorite Reactions

| Catalyst Type | Catalyst Example(s) | Reaction Type | Key Features |

| Homogeneous | TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) | Selective oxidation of alcohols | Highly selective for aldehydes/ketones; operates under mild conditions. nih.govwindows.net |

| Homogeneous | Manganese Porphyrins | Epoxidation of olefins | Utilizes hypochlorite as an oxygen atom source. tandfonline.com |

| Heterogeneous | Ruthenium(IV) Oxide (RuO₂) | Decomposition | High activity; selective for O₂ and Cl⁻ formation; stable in acidic media. nih.gov |

| Heterogeneous | Iridium(IV) Oxide (IrO₂) | Decomposition | Good activity and stability; selective for O₂ and Cl⁻ formation. nih.gov |

| Heterogeneous | Cobalt, Nickel, Copper Oxides | Decomposition | Catalyze decomposition to O₂ and Cl⁻, not chlorate. cdnsciencepub.com |

This interactive table summarizes different homogeneous and heterogeneous catalysts used to enhance or direct the reactivity of sodium hypochlorite.

Computational and Theoretical Investigations of Hypochlorite Reactivity

Computational chemistry provides valuable insights into the reaction mechanisms of hypochlorite that can be difficult to obtain through experiments alone. Density Functional Theory (DFT) is a powerful tool used to model reaction pathways, calculate activation energies, and predict the reactivity of different species.

DFT calculations have been used to study the mechanism of hypochlorite reduction at different metal oxide surfaces, helping to elucidate the electrocatalytic properties of materials used in processes like chlorate production. These studies can compare the intrinsic reactivity of different active sites, such as Fe(III) and Cr(III), on an oxide matrix.

Theoretical studies have also been applied to understand the degradation of specific pollutants. For instance, DFT calculations have been employed to explore the reaction pathways of sulfamethoxazole degradation by various oxidizing species, identifying the most likely sites of attack on the molecule. rsc.org By calculating the energies of intermediates and transition states, a detailed mechanistic map can be constructed.

In a study on the C3-chlorination of 2-methylbenzo[b]thiophene (B72938) by hypochlorous acid, DFT calculations supported a stepwise mechanism involving the formation of a hypochlorous acidium species assisted by the sulfur heteroatom, followed by the formation of a chloronium ion. researchgate.net This type of computational investigation helps to rationalize observed product distributions and reaction kinetics at a molecular level.

Density Functional Theory (DFT) Studies of Reaction Transition States

Density Functional Theory (DFT) is a powerful computational methodology used to investigate the electronic structure of many-body systems, which in turn allows for the detailed study of chemical reaction mechanisms. By calculating the potential energy surface of a reaction, DFT can identify and characterize the structures of reactants, products, and, crucially, the transition states that connect them. This provides invaluable insights into the reaction pathways and their energetic barriers.

Recent research has employed DFT to elucidate the mechanism of reactions involving sodium hypochlorite. For instance, the C3-chlorination of C2-substituted benzo[b]thiophene derivatives by sodium hypochlorite has been investigated using DFT calculations. rsc.org These computational studies were performed to understand the plausible reaction mechanism on a molecular level. rsc.org

In this particular study, the geometry optimization of minimum energy structures and transition states for various molecular intermediates was carried out. rsc.org The calculations supported a two-step reaction mechanism, where the effective barrier height is determined by the free energy difference between the second transition state (identified as a saddle point in the DFT calculations) and the reactants. rsc.org This demonstrates the capability of DFT to map out complex reaction coordinates and energy profiles for sodium hypochlorite reactions.

Table 1: Computational Details for DFT Study of Benzothiophene Chlorination

| Parameter | Specification |

|---|---|

| Computational Program | Gaussian16 |

| DFT Functional | M06-2X |

| Basis Sets | 6-31+G* and 6-311++G** |

| Focus of Study | Geometry optimization of minimum energy structures and transition states |

Table 2: Key Findings from DFT Analysis of a Sodium Hypochlorite Reaction

| Finding | Description |

|---|---|

| Reaction Mechanism | The DFT calculations supported a stepwise formation of a chloronium intermediate, indicating a two-step reaction mechanism. rsc.org |

| Transition State | A saddle point on the potential energy surface corresponding to the transition state for the chlorination step was successfully identified. rsc.org |

| Competing Processes | The studies also highlighted that the oxidative properties of sodium hypochlorite can lead to competing reactions, such as the oxidation of benzylic alcohols. rsc.org |

Molecular Dynamics Simulations of Hypochlorite-Substrate Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the time-dependent behavior of a molecular system, MD can provide detailed information about the interactions between different chemical species, such as an ion and a protein. This is particularly useful for understanding binding events, conformational changes, and the dynamics of molecules in solution.

MD simulations have been utilized to investigate the interactions between the hypochlorite ion and biological substrates. A notable example is the study of hypochlorite's interaction with chlorite (B76162) dismutase, a prokaryotic enzyme. nih.gov In the catalytic cycle of this enzyme, it is proposed that hypochlorite is formed as a transient intermediate which could be responsible for the enzyme's inactivation. nih.gov

To explore this, MD simulations were performed to probe the binding of hypochlorite to the enzyme. nih.gov These simulations successfully described spontaneous binding, unbinding, and rebinding events of hypochlorite within the enzyme's heme cavity. nih.gov The simulations also shed light on the role of a specific amino acid residue, arginine (Arg173), in the recognition of hypochlorite and in preventing its leakage from the active site. nih.gov

Table 3: Parameters for MD Simulation of Hypochlorite-Chlorite Dismutase Interaction

| Parameter | Specification |

|---|---|

| Force Field | GROMOS (parametrization for ClO⁻) |

| System Studied | Pentameric chlorite dismutase (Cld) from Candidatus Nitrospira defluvii |

| Enzyme States Simulated | Ferrous, Ferric, and Compound I |

| Ligands Investigated | Cyanide, Chlorite, Hypochlorite |

Table 4: Observations from MD Simulations of Hypochlorite-Substrate Interactions

| Observation | Details |

|---|---|

| Binding Dynamics | Spontaneous binding, unbinding, and rebinding of hypochlorite in the enzyme's active site were observed. nih.gov |

| Role of Arginine Residue | The conserved Arg173 residue was found to be important for the recognition of hypochlorite. nih.gov |

| Confinement of Hypochlorite | Arg173 plays a role in impairing the leakage of the transiently formed hypochlorite from the reaction sphere. nih.gov |

Table 5: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Sodium Hypochlorite | NaOCl |

| Hypochlorous Acid | HOCl |

| Benzo[b]thiophene | C₈H₆S |

| Chlorite | ClO₂⁻ |

| Chloride | Cl⁻ |

| Dioxygen | O₂ |

| Cyanide | CN⁻ |

Analytical Methodologies for Sodium Hypochlorite Characterization and Quantification

Titrimetric Techniques for Active Chlorine Content Determination

Titrimetry remains a fundamental and widely used method for determining the active chlorine content in sodium hypochlorite (B82951) solutions. These methods are valued for their reliability and accuracy.

Iodometric titration is the most common and standard technique for quantifying sodium hypochlorite. news-medical.net This multi-step redox titration method indirectly determines the concentration of the active ingredient, NaOCl. juniata.edu The process involves the reaction of hypochlorite ions (ClO⁻) with excess potassium iodide (KI) in an acidic medium, typically using acetic acid. juniata.eduredalyc.org This reaction liberates an equivalent amount of iodine (I₂). juniata.edumichigan.gov

The fundamental reactions are:

NaOCl + HCl → HOCl + NaCl (Formation of hypochlorous acid) cuny.edu

ClO⁻ + 2H⁺ + 2I⁻ → I₂ + Cl⁻ + H₂O (Oxidation of iodide to iodine) juniata.edu

The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). juniata.edumichigan.govuniville.edu.br

The titration reaction is: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻ juniata.edu

The endpoint of the titration is typically detected using a starch indicator, which forms an intense blue-black complex with iodine. The disappearance of this color signifies that all the iodine has reacted. juniata.edu

Potentiometric titration offers an alternative to the visual endpoint detection of iodometry. nih.gov This method involves monitoring the potential difference between an indicator electrode (such as platinum) and a reference electrode during the titration. nih.govjmscience.com The endpoint is identified by a sharp change in the measured potential, corresponding to the completion of the reaction. This technique allows for the determination of sodium hypochlorite and can also be adapted to quantify impurities like sodium chlorate (B79027) in hypochlorite solutions. nih.gov Potentiometric methods are particularly useful for colored or turbid solutions where a visual endpoint would be difficult to discern.

| Parameter | Iodometric Titration | Potentiometric Titration |

|---|---|---|

| Principle | Redox titration involving the liberation and subsequent titration of iodine. juniata.edu | Measurement of potential change at an electrode to determine the endpoint. nih.gov |

| Endpoint Detection | Visual, using a starch indicator (color change from blue-black to colorless). juniata.edu | Instrumental, based on a sharp change in potential. nih.gov |

| Key Reagents | Potassium iodide, acid (e.g., acetic acid), standard sodium thiosulfate solution, starch indicator. juniata.eduredalyc.orgmichigan.gov | Potassium iodide, acid, standard sodium thiosulfate solution, electrode system. nih.govjmscience.com |

| Advantages | Reliable, well-established, and cost-effective. univille.edu.br | High precision, suitable for automated systems, and applicable to colored/turbid samples. nih.gov |

Modern analytical laboratories increasingly rely on automated systems to enhance the efficiency and reproducibility of titrimetric analyses. Automatic titrators can perform the entire titration process, including reagent addition, endpoint detection, and calculation of results, minimizing human error and increasing sample throughput. jmscience.com These systems can utilize potentiometric electrodes for precise endpoint determination. jmscience.com

There is also a growing trend toward the miniaturization of analytical systems, often referred to as lab-on-a-chip or micro-total analysis systems (µTAS). unizg.hr While the direct miniaturization of the entire sodium hypochlorite titration process is a complex endeavor, the principles of microfluidics can be applied. Miniaturized systems offer several advantages, including significantly reduced sample and reagent consumption, faster analysis times, and the potential for portable, on-site analysis. unizg.hrchimia.ch For instance, the miniaturization of a chloride ion assay has been successfully demonstrated in a microtiter format, requiring only microliter volumes of a sample. researchgate.net Such advancements pave the way for developing miniaturized titration systems for active chlorine analysis in the future.

Spectroscopic Approaches for Hypochlorite Species Identification and Quantification

Spectroscopic methods provide rapid and non-destructive analysis, offering valuable insights into both the concentration and molecular structure of hypochlorite species.

UV-Visible spectrophotometry is a fast and straightforward method for the quantitative analysis of sodium hypochlorite. news-medical.net The technique is based on the principle that the hypochlorite ion (OCl⁻) absorbs light in the ultraviolet region of the electromagnetic spectrum. cliniseptplus.com The maximum absorbance is typically observed at a wavelength of approximately 292 nm. news-medical.net

According to the Beer-Lambert law, the absorbance of the solution is directly proportional to the concentration of the hypochlorite anion. cliniseptplus.com To perform a quantitative analysis, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known sodium hypochlorite concentrations. news-medical.net The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. news-medical.net This method is significantly faster than titration, often taking less than a minute per sample, making it ideal for quality assurance and quality control (QA/QC) settings. news-medical.netspectroscopyonline.com

| Parameter | Description | Typical Value |

|---|---|---|

| Analytical Technique | UV-Visible Spectrophotometry | - |

| Analyte | Hypochlorite Anion (OCl⁻) | - |

| Wavelength of Maximum Absorbance (λmax) | The wavelength at which the hypochlorite anion shows the strongest absorbance. | ~292 nm news-medical.net |

| Molar Extinction Coefficient (ε) of OCl⁻ | A measure of how strongly the molecule absorbs light at a given wavelength. | ~300 L mol⁻¹ cm⁻¹ cliniseptplus.com |

| Quantification Limit | The lowest concentration that can be reliably measured. | Can be as low as 0.3 ppm using specific methods. analytice.com |

Vibrational spectroscopy techniques, such as Raman and Infrared (IR) spectroscopy, are powerful tools for elucidating the molecular structure of sodium hypochlorite.

Raman spectroscopy detects the stretching vibration of the hypochlorite (OCl⁻) anion, which gives rise to a characteristic Raman peak. helmscientific.com This peak is typically observed around 713-720 cm⁻¹. helmscientific.comresearchgate.net Raman spectroscopy is particularly useful for studying aqueous solutions and can differentiate between hypochlorite (OCl⁻) and its protonated form, hypochlorous acid (HOCl), which has a distinct peak at a different frequency (around 726 cm⁻¹). researchgate.net The relative intensities of these peaks can be used to study the equilibrium between the two species at different pH levels. researchgate.net

Infrared (IR) spectroscopy also provides information about the molecular vibrations of sodium hypochlorite. The stability of sodium hypochlorite can be monitored by observing the infrared absorption corresponding to the O–Cl bond. wikipedia.org The characteristic wavelength for this bond varies slightly depending on the state of the compound. For aqueous solutions, it is reported at 140.25 µm, for the solid dihydrate (NaOCl·2H₂O) at 140.05 µm, and for an anhydrous mixed salt at 139.08 µm. wikipedia.org Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy has been used to study the effects of sodium hypochlorite on the chemical structure of materials like dentin. benthamdirect.comnih.gov

While sodium hypochlorite itself is not typically analyzed directly by Nuclear Magnetic Resonance (NMR) spectroscopy, this technique is invaluable for studying the products formed when sodium hypochlorite reacts with other chemical compounds. nih.govpagepress.orgresearchgate.net NMR can identify the structure of molecules in a sample, making it an excellent tool for elucidating reaction mechanisms and identifying unknown products.

For example, ¹H-NMR has been used extensively to analyze the precipitate formed when sodium hypochlorite is mixed with chlorhexidine (B1668724) or QMix, common substances used in dental procedures. nih.govnih.gov These studies help to determine whether potentially harmful by-products, such as para-chloroaniline (PCA), are formed. nih.govnih.gov NMR has also been employed to confirm the slow, progressive degradation of EDTA (ethylenediaminetetraacetic acid) when it reacts with sodium hypochlorite, by tracking the disappearance of EDTA signals and the appearance of new signals from by-products over time. nih.govresearchgate.net Furthermore, NMR has been used to monitor the degradation of various drugs by sodium hypochlorite, confirming its efficacy as a degrading agent. pagepress.orgresearchgate.net

Chromatographic Separations of Hypochlorite Reaction By-products

Chromatography is a powerful analytical technique for separating complex mixtures. In the context of sodium hypochlorite, it is instrumental in isolating and quantifying various inorganic and volatile organic by-products that can coexist in solution.

Ion chromatography (IC) is a primary method for the determination of inorganic disinfection by-products (DBPs) in sodium hypochlorite solutions. ecdi.com These by-products, such as chlorite (B76162) (ClO₂⁻), chlorate (ClO₃⁻), and bromate (B103136) (BrO₃⁻), are often formed during the manufacturing process or through the degradation of hypochlorite over time. ecdi.comprocessinstruments.co.uk The presence of these oxyhalides is a significant concern in applications like drinking water treatment, as they can have potential health implications. ecdi.com

IC operates by separating ions based on their affinity for an ion-exchange resin. researchgate.net A sample is injected into a stream of eluent, which then passes through a separator column. researchgate.net The separated anions are then typically passed through a suppressor to reduce background conductivity before being detected, most commonly by a conductivity detector. researchgate.net This methodology allows for the simultaneous determination of multiple anions in a single analytical run. processinstruments.co.uk

The sensitivity of IC can be enhanced through various techniques, including the use of large-volume injections and coupling with more sophisticated detectors like mass spectrometry (IC-MS) or inductively coupled plasma mass spectrometry (IC-ICP-MS) for trace-level detection. ecdi.comresearchgate.net A study on a novel cyclic ion chromatography system demonstrated the ability to achieve low detection limits for several DBPs, including chlorite and chlorate, in the microgram-per-liter (μg/L) range. researchgate.netiwaponline.com

Detection Limits of Common Anions in Water Samples using Ion Chromatography

| Analyte | Method | Detection Limit (μg/L) | Reference |

|---|---|---|---|

| Chlorite (ClO₂⁻) | Cyclic Ion Chromatography | 0.18 - 1.91 | researchgate.netiwaponline.com |

| Bromate (BrO₃⁻) | Cyclic Ion Chromatography | 0.18 - 1.91 | researchgate.netiwaponline.com |

| Chlorate (ClO₃⁻) | Cyclic Ion Chromatography | 0.18 - 1.91 | researchgate.netiwaponline.com |

| Chlorate (ClO₃⁻) | LC-MS/MS | 0.7 | researchgate.netnih.govthermofisher.com |

| Bromate (BrO₃⁻) | LC-MS/MS | 0.2 | researchgate.netnih.govthermofisher.com |

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the identification and quantification of volatile organic compounds (VOCs) that can be formed as by-products of sodium hypochlorite's reactions with organic matter. nih.govrsc.org These reactions are of particular importance in disinfection processes where hypochlorite can interact with natural organic matter present in water to form a variety of halogenated DBPs. nih.gov

In GC-MS, volatile compounds are separated in a gas chromatograph and then detected by a mass spectrometer, which provides information about the mass-to-charge ratio of the ions, allowing for their identification. researchgate.net This technique was instrumental in the initial discovery of trihalomethanes, such as chloroform, in chlorinated drinking water. researchgate.netnih.gov

The application of GC-MS has revealed the formation of various organochlorine compounds when sodium hypochlorite comes into contact with organic materials. nih.govscielo.br For instance, studies have shown the formation of chloroform, hexachloroethane, and dichloromethylbenzene (B165763) when sodium hypochlorite reacts with organic matter. nih.govscielo.br The sample preparation for GC-MS analysis of volatile by-products often involves techniques like solid-phase microextraction (SPME) or liquid-liquid extraction to concentrate the analytes before injection into the GC system. nih.gov

Volatile By-products Identified by GC-MS from Sodium Hypochlorite Reactions

| By-product | Reactant | Analytical Method | Reference |

|---|---|---|---|

| Chloroform | Bovine Pulp and Dentin | GC-MS with SPME | nih.govscielo.br |

| Hexachloroethane | Bovine Pulp and Dentin | GC-MS with SPME | nih.govscielo.br |

| Dichloromethylbenzene | Bovine Pulp and Dentin | GC-MS with SPME | nih.govscielo.br |

| Benzaldehyde | Bovine Pulp and Dentin | GC-MS with SPME | nih.govscielo.br |

Applications of Sodium Hypochlorite in Environmental and Industrial Engineering

Water Treatment and Disinfection Chemistry

Sodium hypochlorite (B82951) is a cornerstone of modern water treatment, valued for its broad-spectrum efficacy against pathogens, cost-effectiveness, and ability to provide a protective residual disinfectant level in water distribution systems. alliancechemical.comwelysis.com Its application spans from large-scale municipal water purification to point-of-use disinfection. polymaster.com.auwikipedia.org

The primary disinfecting power of sodium hypochlorite solutions comes from hypochlorous acid (HOCl). alliancechemical.com Due to its lack of an electrical charge, HOCl can more effectively penetrate the protective barriers of microorganisms than the hypochlorite ion (OCl⁻). nih.govanolytech.io The inactivation of pathogens is achieved through a multi-targeted attack on vital cellular components.

The mechanisms include:

Cell Membrane Disruption: HOCl penetrates microbial cell walls and disrupts the integrity of the cell membrane. nih.govmicrobiochemjournal.com This leads to the leakage of essential internal components and ultimately causes the cell to lyse, or burst. microbiochemjournal.comresearchgate.net

Protein and Enzyme Inactivation: As a strong oxidizing agent, HOCl reacts with various cellular components, particularly proteins and enzymes. nih.govmicrobiochemjournal.com It specifically oxidizes sulfhydryl groups in enzymes, which are critical for their function, leading to their inactivation and the cessation of metabolic activities. patsnap.comwelysis.com

Damage to Nucleic Acids: Hypochlorous acid can cause significant damage to the genetic material of microorganisms, including DNA and RNA. patsnap.com This damage disrupts the processes of replication and transcription, preventing the pathogens from multiplying. microbiochemjournal.com

This comprehensive assault ensures the effective inactivation of a wide range of waterborne pathogens, including bacteria, viruses, fungi, and algae. alliancechemical.comwelysis.com

Table 1: Mechanisms of Pathogen Inactivation by Hypochlorous Acid (HOCl)

| Cellular Target | Mechanism of Action | Consequence for Pathogen |

|---|---|---|

| Cell Membrane | Oxidation of membrane lipids and proteins. | Increased permeability, leakage of cellular contents, and cell lysis. nih.govmicrobiochemjournal.com |

| Enzymes | Oxidation of sulfhydryl groups and amino acids. | Inactivation of critical metabolic enzymes, leading to metabolic arrest. patsnap.comdisinfexol.com |

| Nucleic Acids (DNA/RNA) | Reaction with purine (B94841) and pyrimidine (B1678525) bases. | Genetic damage, inhibition of replication and transcription. patsnap.commicrobiochemjournal.com |

| ATP Production | Disruption of oxidative phosphorylation and other membrane-associated energy generation pathways. | Abolition of cellular energy production. farmaso.com |

Biofilms are communities of microorganisms that attach to surfaces, such as the inner walls of water pipes, and are encased in a protective layer of extracellular polymeric substances (EPS). researchgate.net These structures can harbor pathogens and are a significant challenge in maintaining water quality within distribution systems. iwaponline.comnih.gov